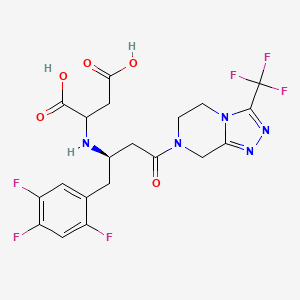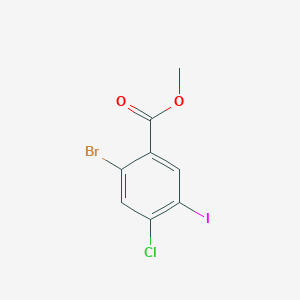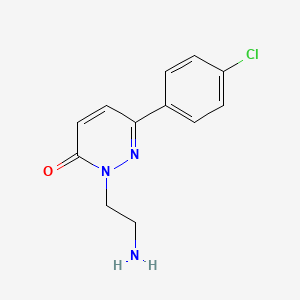
2-(4-Bromothiophène-2-yl)-1,3-thiazolidine
Vue d'ensemble
Description
2-(4-Bromothiophen-2-yl)-1,3-thiazolidine is a heterocyclic compound that contains both a bromothiophene and a thiazolidine ring
Applications De Recherche Scientifique
2-(4-Bromothiophen-2-yl)-1,3-thiazolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mode of action of a compound depends on its specific interactions with biological targets such as proteins or enzymes. These interactions can lead to changes in the activity of the target, which can then affect various biochemical pathways within the cell .
Pharmacokinetics refers to how the body affects a drug, including processes of absorption, distribution, metabolism, and excretion (ADME). The pharmacokinetic properties of a compound can greatly influence its bioavailability, or the extent to which the drug reaches its site of action .
The result of a compound’s action can vary widely depending on its specific mechanism of action and the biochemical pathways it affects. This can range from inhibiting the growth of bacteria or cancer cells, to reducing inflammation or pain .
The action environment of a compound refers to the conditions under which the compound is most effective. This can include factors such as pH, temperature, and the presence of other molecules or ions .
Analyse Biochimique
Biochemical Properties
2-(4-Bromothiophen-2-yl)-1,3-thiazolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
The effects of 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine can affect gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of genes involved in oxidative stress response, thereby enhancing cellular resilience to oxidative damage .
Molecular Mechanism
At the molecular level, 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as DNA and RNA, which can lead to changes in gene expression . Additionally, 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . This compound has also been shown to interact with transcription factors, influencing the transcriptional regulation of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the long-term effects of this compound include sustained modulation of cellular signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular function and promote cell survival . At higher doses, 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine can exhibit toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, with specific dosages required to achieve desired therapeutic outcomes without inducing adverse effects .
Metabolic Pathways
2-(4-Bromothiophen-2-yl)-1,3-thiazolidine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized into various intermediates, which can further interact with other biomolecules and affect metabolic flux. The presence of cofactors such as NADPH is essential for the proper metabolism of 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine, influencing its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with thiazolidine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromothiophen-2-yl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiolate (KSR) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine.
Thiazolidine: The core structure that, when combined with 4-bromothiophene-2-carbaldehyde, forms the target compound.
2-(4-Bromophenyl)-1,3-thiazolidine: A structurally similar compound with a bromophenyl group instead of a bromothiophene group.
Uniqueness
2-(4-Bromothiophen-2-yl)-1,3-thiazolidine is unique due to the presence of both a bromothiophene and a thiazolidine ring in its structure. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new materials and therapeutic agents.
Propriétés
IUPAC Name |
2-(4-bromothiophen-2-yl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS2/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIKFCSXENYFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(Phenethyloxy)benzyl]cyclopentanamine](/img/structure/B1532650.png)
![methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride](/img/structure/B1532651.png)





![{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid](/img/structure/B1532660.png)



